3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
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Overview
Description
3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps. One common approach is the reaction of 4-tert-butylphenyl isocyanate with a piperidine derivative that contains a thiolane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiolane ring and piperidine moiety are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamate
- **3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiourea
Uniqueness
Compared to similar compounds, 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea exhibits unique properties due to the presence of the urea group. This functional group contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3OS/c1-21(2,3)17-4-6-18(7-5-17)23-20(25)22-14-16-8-11-24(12-9-16)19-10-13-26-15-19/h4-7,16,19H,8-15H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOWXLUALXJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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